molecular formula C17H12N2S2 B2924954 (Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 332175-28-7

(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2924954
CAS No.: 332175-28-7
M. Wt: 308.42
InChI Key: MKRNRNCFGPLQPR-ZROIWOOFSA-N
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Description

(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiophene and a phenyl-substituted thiazole moiety. Structurally, the acrylonitrile group facilitates conjugation between the thiophene and thiazole rings, enhancing electronic delocalization. This compound is synthesized via Knoevenagel condensation or similar coupling reactions, as evidenced by analogous synthetic routes for related acrylonitrile derivatives .

Properties

IUPAC Name

(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S2/c1-12-7-8-15(21-12)9-14(10-18)17-19-16(11-20-17)13-5-3-2-4-6-13/h2-9,11H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRNRNCFGPLQPR-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a thiophene moiety, both of which are known for their diverse pharmacological properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of (Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is C17H12N2S2C_{17}H_{12}N_{2}S_{2}. The compound can be synthesized through several methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The synthetic route typically includes:

  • Formation of the Thiazole Ring : Through condensation reactions.
  • Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques.
  • Acrylonitrile Formation : Achieved via Knoevenagel condensation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole-based compounds, including (Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile. For instance, derivatives containing thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (μM)
1HepG2 (liver cancer)10
2A549 (lung cancer)15
3MCF7 (breast cancer)12

In one study, a related compound exhibited superior potency compared to established anticancer drugs such as cisplatin, indicating that structural modifications can enhance efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial properties of (Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile have also been explored. Thiazole derivatives are known for their effectiveness against various pathogens. The minimum inhibitory concentrations (MICs) against Gram-positive bacteria were determined as follows:

BacteriaMIC (μg/mL)
Staphylococcus aureus4
Streptococcus pneumoniae1
Vancomycin-resistant Enterococcus faecium2

These results suggest that the compound exhibits promising antibacterial activity, particularly against drug-resistant strains .

The mechanism of action for this compound involves interaction with specific biological targets, potentially inhibiting key enzymes or receptors involved in cell proliferation or infection pathways. The presence of electron-withdrawing groups in the thiazole ring enhances its ability to interact with biological macromolecules, leading to increased therapeutic efficacy .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A study evaluated various thiazole derivatives for their anticancer properties and found that modifications at specific positions significantly affected their potency against liver and lung cancer cell lines. Compounds with halogen substitutions showed enhanced activity compared to those with electron-donating groups .
  • Antimicrobial Resistance : Another research focused on the antimicrobial efficacy of phenylthiazole derivatives against resistant strains revealed that certain modifications could restore activity against pathogens like MRSA, indicating a potential pathway for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 5-methylthiophen-2-yl and 4-phenylthiazol-2-yl substituents. Comparisons with related acrylonitrile derivatives highlight the impact of substituent variation on physicochemical and biological properties:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound R₁ = 5-methylthiophen-2-yl, R₂ = 4-phenylthiazol-2-yl C₁₇H₁₃N₃S₂ 331.44 Conjugated system; potential fluorescence
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile R₁ = 3-chloro-2-methylphenylamino, R₂ = 4-nitrophenyl C₂₀H₁₄ClN₅O₂S 439.88 Enhanced electron-withdrawing effects; uncharacterized bioactivity
(Z)-3-(3-formylphenyl)-2-(4-nitrophenyl)acrylonitrile R₁ = 3-formylphenyl, R₂ = 4-nitrophenyl C₁₆H₁₀N₂O₃ 278.27 High polarity; used in catalyst synthesis
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile R₁ = 5-methylthiophen-2-yl, R₂ = 4-bromophenyl C₁₇H₁₂BrN₃S 394.27 Bromine substituent increases molecular weight; potential halogen bonding
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile R₁ = 4-hydroxy-3-nitrophenyl, R₂ = 4-chlorophenyl C₁₈H₁₀ClN₃O₃S 383.80 Nitro and hydroxyl groups enhance solubility and reactivity

Crystallographic and Conformational Analysis

Isostructural acrylonitrile-thiazole derivatives (e.g., compounds 4 and 5 in ) adopt triclinic (P 1̄) symmetry with planar conformations, except for orthogonally oriented fluorophenyl groups . The target compound’s 5-methylthiophen-2-yl group may introduce steric hindrance, affecting crystal packing and solubility.

Q & A

Q. What are the recommended synthetic routes for (Z)-3-(5-methylthiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation, a common method for acrylonitrile derivatives. Key steps include:

  • Reacting 5-methylthiophene-2-carbaldehyde with 4-phenylthiazol-2-ylacetonitrile in the presence of a base catalyst (e.g., piperidine) in ethanol or DMF .
  • Optimizing reaction time (typically 3–6 hours under reflux) and solvent polarity to enhance yield. Polar aprotic solvents like DMF improve electrophilicity of the carbonyl group .
  • Monitoring reaction progress via TLC (Rf ~0.42 in 10% methanol/chloroform) and purifying via recrystallization from ethanol or methanol .

Q. How can spectroscopic techniques confirm the structure and stereochemistry of the compound?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of nitrile (C≡N) stretch at ~2208 cm⁻¹ and thiophene/thiazole C=C/C=N vibrations at 1580–1640 cm⁻¹ .
  • NMR :
    • ¹H NMR : Identify Z-configuration via coupling constants (J ≈ 12–14 Hz for trans-olefinic protons). Key signals include the methyl group (δ ~2.51 ppm) and aromatic protons (δ 6.83–8.14 ppm) .
    • ¹³C NMR : Nitrile carbon appears at ~116.9 ppm; thiazole/thiophene carbons resonate at 107–143 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+1]⁺ peaks; exact mass should match theoretical calculations (e.g., m/z 460.18 for related analogs) .

Q. What purification strategies are effective for isolating the Z-isomer?

Methodological Answer:

  • Use column chromatography with silica gel and a chloroform/methanol gradient (e.g., 10% methanol) to separate stereoisomers .
  • Recrystallization from ethanol or ethyl acetate enhances purity, as the Z-isomer often crystallizes preferentially due to planar geometry .
  • Monitor purity via melting point (e.g., 191–192°C for analogous compounds) and HPLC with a C18 column .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide SAR studies?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-31G* level) to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and dipole moments, which correlate with biological activity .
  • Use molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., ERα for anticancer activity). Validate with experimental IC₅₀ values from MTT assays .
  • Compare calculated UV-vis spectra (TD-DFT) with experimental data to validate electronic transitions, such as π→π* in the thiophene-thiazole system .

Q. How can crystallographic data resolve discrepancies in reported spectral or physical properties?

Methodological Answer:

  • Obtain single-crystal X-ray diffraction data to unambiguously confirm stereochemistry and intermolecular interactions (e.g., C-H···N hydrogen bonds or π-stacking) .
  • Use SHELX software for structure refinement. For disordered moieties (e.g., thiophene orientation), apply restraints to improve model accuracy .
  • Cross-validate with Hirshfeld surface analysis to quantify non-covalent interactions (e.g., van der Waals contacts) that influence melting points or solubility .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize assay protocols: For antimicrobial activity, use CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Control for stereochemical purity: Ensure Z/E isomer ratios are quantified via ¹H NMR before testing .
  • Perform dose-response curves with triplicate replicates to minimize variability. Compare with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Methodological Answer:

  • Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring) to modulate electron density and binding affinity .
  • Assess cytotoxicity via MCF-7 (ER+ breast cancer) and HEK-293 (normal cell) lines to evaluate selectivity. Use flow cytometry to confirm apoptosis induction .
  • Correlate logP values (calculated via ChemDraw) with membrane permeability and bioavailability .

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